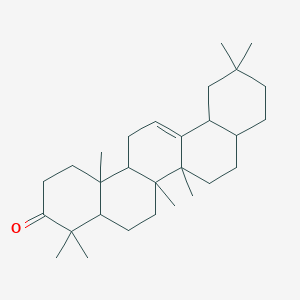
Fenoterol O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenoterol O-beta-D-glucuronide is a metabolite of fenoterol, a beta-2 adrenergic agonist. Fenoterol is primarily used as a bronchodilator for the symptomatic treatment of asthma and other respiratory conditions. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of fenoterol from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenoterol O-beta-D-glucuronide involves the glucuronidation of fenoterol. This process typically requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fenoterol O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in a buffered solution.
Major Products
The major product of hydrolysis is fenoterol, while conjugation reactions yield this compound .
Scientific Research Applications
Fenoterol O-beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of fenoterol in the body.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of fenoterol.
Analytical Chemistry: Serves as a reference standard for the quantification of fenoterol and its metabolites in biological samples.
Mechanism of Action
Fenoterol O-beta-D-glucuronide itself does not exhibit pharmacological activity. its parent compound, fenoterol, acts by stimulating beta-2 adrenergic receptors in the lungs. This leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow .
Comparison with Similar Compounds
Similar Compounds
Salbutamol O-beta-D-glucuronide: Another glucuronide conjugate of a beta-2 adrenergic agonist.
Terbutaline O-beta-D-glucuronide: Similar in structure and function to Fenoterol O-beta-D-glucuronide.
Uniqueness
This compound is unique due to its specific metabolic pathway and the parent compound’s pharmacological profile. Unlike salbutamol and terbutaline, fenoterol has a higher affinity for beta-2 adrenergic receptors, making it more potent in its bronchodilatory effects .
Properties
Molecular Formula |
C23H29NO10 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32) |
InChI Key |
VPLCRUFRMASDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)








![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)



![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
